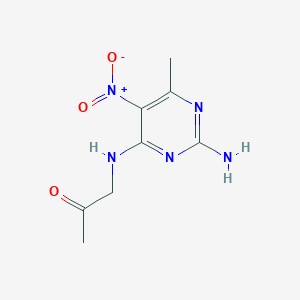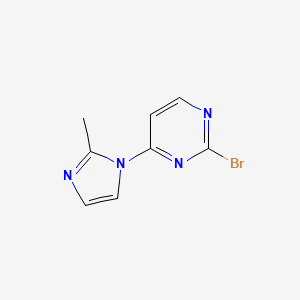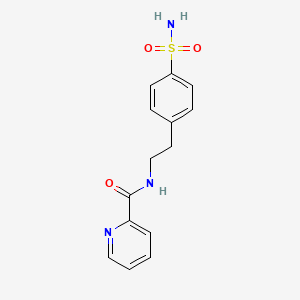
N-(4-Sulfamoylphenethyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Sulfamoylphenethyl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a picolinamide moiety, which is known for its chelating properties, and a sulfamoylphenethyl group, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylphenethyl)picolinamide typically involves the coupling of a picolinamide derivative with a sulfamoylphenethyl precursor. One common method involves the reaction of 4-sulfamoylphenethylamine with picolinic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using engineered enzymes, such as nitrilases, have been explored to produce picolinamide derivatives in an environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Sulfamoylphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Sulfamoylphenethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-(4-Sulfamoylphenethyl)picolinamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis. The compound binds to the active site of these enzymes, disrupting their function and ultimately leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
N-(4-Sulfamoylphenethyl)picolinamide can be compared with other picolinamide derivatives and sulfonamide compounds:
Picolinamide Derivatives: Compounds like 2-picolinamide and 6-aryl-2-picolinic acid share similar chelating properties but differ in their biological activities and applications.
Sulfonamide Compounds: Sulfonamides such as sulfamethoxazole are well-known for their antibacterial properties.
Similar Compounds
- 2-Picolinamide
- 6-Aryl-2-Picolinic Acid
- Sulfamethoxazole
- Florpyrauxifen-benzyl
Eigenschaften
Molekularformel |
C14H15N3O3S |
|---|---|
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c15-21(19,20)12-6-4-11(5-7-12)8-10-17-14(18)13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)(H2,15,19,20) |
InChI-Schlüssel |
XWCMPGKTVGOYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


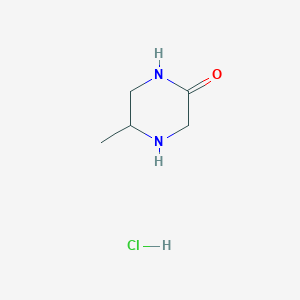
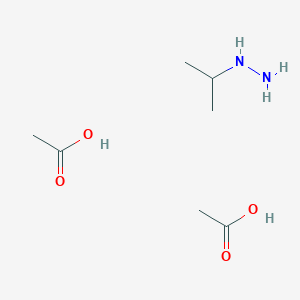
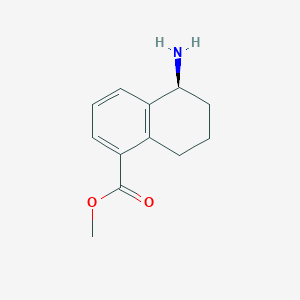



![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
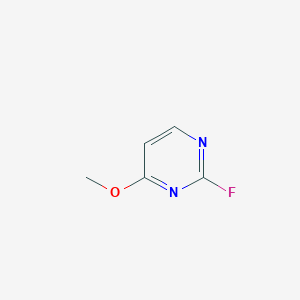
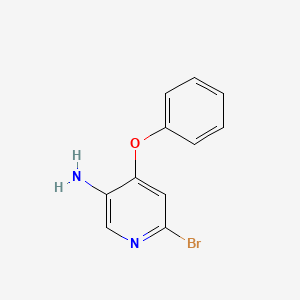
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
